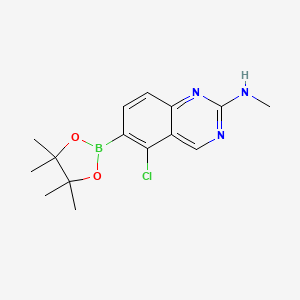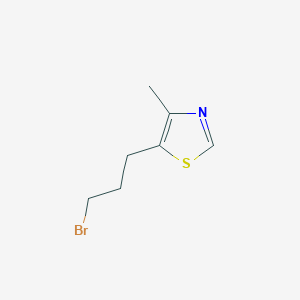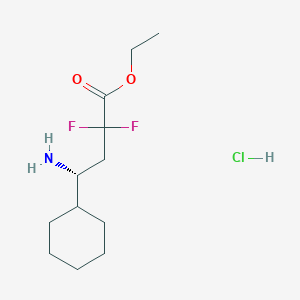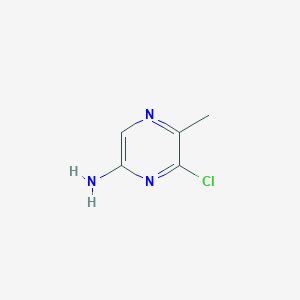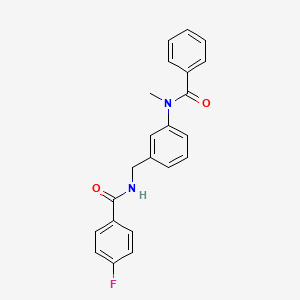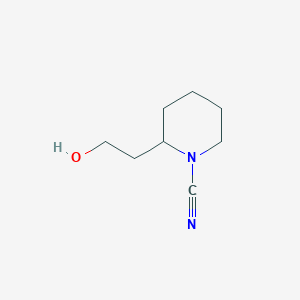![molecular formula C23H20O B13090754 1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)
1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by a phenyl group attached to a propanone backbone, with a vinyl-substituted biphenyl group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial production methods often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods may involve the use of high-pressure and high-temperature conditions to accelerate the reaction rate and achieve higher efficiency.
Analyse Des Réactions Chimiques
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one can be compared with other similar compounds such as phenylacetone and propiophenone. While all these compounds share a phenyl group attached to a carbonyl-containing backbone, their structural differences confer unique properties and reactivities.
Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a simpler structure with a phenyl group attached to a propanone backbone.
The presence of the vinyl-substituted biphenyl group in 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one imparts unique electronic and steric properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C23H20O |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-[2-(2-ethenylphenyl)phenyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H20O/c1-2-18-10-6-8-14-21(18)22-15-9-7-11-19(22)16-17-23(24)20-12-4-3-5-13-20/h2-15H,1,16-17H2 |
Clé InChI |
XKAUKFUHQUHNBP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1C2=CC=CC=C2CCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


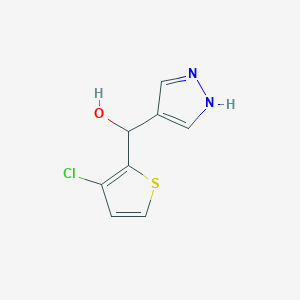

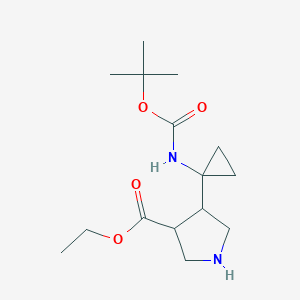
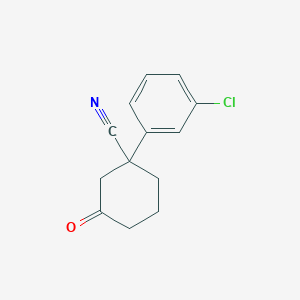
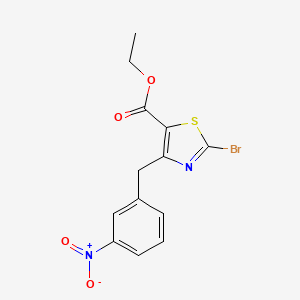
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)

